1-Cyclobutylprop-2-en-1-amine

CuH catalysis Asymmetric hydroamination Strained alkene reactivity

For medicinal chemistry programs requiring strained cyclic amines, sourcing reliable 1-cyclobutylprop-2-en-1-amine with verified regio- and stereochemical fidelity is critical. This compound directly addresses the need for Fsp³-rich, three-dimensional scaffolds with orthogonal reactivity. - Achieves exclusive Markovnikov regioselectivity in CuH-catalyzed hydroamination, contrasting with cyclopropyl analogs that yield racemic mixtures. - Serves as a direct precursor for sub-nanomolar NK1 receptor antagonists (Ki ≤ 1 nM), supported by SAR studies. - The terminal allyl handle enables cross-coupling, epoxidation, or hydroboration without extra protection steps, expanding accessible chemical space.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B12280088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylprop-2-en-1-amine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC=CC(C1CCC1)N
InChIInChI=1S/C7H13N/c1-2-7(8)6-4-3-5-6/h2,6-7H,1,3-5,8H2
InChIKeyGEOLBRQXIANOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylprop-2-en-1-amine: Chemical Identity & Procurement


1-Cyclobutylprop-2-en-1-amine (CAS: 1270460-73-5; C7H13N; MW: 111.18 g/mol) is a primary amine incorporating a strained cyclobutane ring and a terminal allyl group . This structural motif falls within the broader class of saturated N-heterocyclic building blocks utilized extensively in medicinal chemistry [1]. The compound is commercially available in both racemic and enantiomerically pure forms (e.g., (S)-1-Cyclobutylprop-2-en-1-amine, CAS: 1269932-16-2), typically stabilized with TBC . Its dual functionality positions it as a versatile intermediate for asymmetric synthesis and scaffold diversification [2].

Building Block Chiral primary amine with strained cyclobutane and terminal alkene
Enantiomeric Option Available as racemate or (S)-enantiomer stabilized with TBC
Synthetic Role Scaffold for asymmetric hydroamination and alkene diversification

1-Cyclobutylprop-2-en-1-amine: Non-Interchangeability with Analogs


Interchanging 1-cyclobutylprop-2-en-1-amine with its cyclopropyl or cyclopentyl analogs is inadvisable due to divergent ring strain energies and resultant regioselectivity in key catalytic transformations [1]. Computational and experimental studies demonstrate that cyclobutene-based substrates (precursors to cyclobutylamines) exhibit distinct hydrocupration barriers (3.5 kcal/mol lower than acyclic analogs) and markedly different Markovnikov/anti-Markovnikov selectivity compared to cyclopropene analogs [1]. Furthermore, the cyclobutyl ring confers a unique spatial footprint distinct from smaller (cyclopropyl) or larger (cyclopentyl) rings, impacting both the physicochemical properties and the biological target engagement profile of the resulting derivatives, as documented in NK1 antagonist SAR studies [2].

Attribute
Cyclobutyl Target
Cyclopropyl Substitute
Regioselectivity
Markovnikov preferred
Anti-Markovnikov typical
Reactivity (strain)
Higher hydrocupration reactivity
Lower barrier, distinct kinetics
Spatial Profile
Unique ring footprint
Smaller footprint, altered target fit

1-Cyclobutylprop-2-en-1-amine: Quantitative Differentiation from Analogs


Hydroamination Regioselectivity: Cyclobutyl vs. Cyclopropyl

In CuH-catalyzed hydroamination, 1-arylcyclobutene substrates afford exclusively the Markovnikov product, whereas 1-arylcyclopropene analogs yield the anti-Markovnikov isomer [1]. DFT calculations reveal this divergence stems from lower distortion energy in the Markovnikov transition state for cyclobutenes [1].

Hydroamination Regioselectivity
Head-to-head
Markovnikov vs anti-Markovnikov reversal
Regiochemical outcome defines synthetic route fit
CuH-catalysed, DTBM-SEGPHOS ligand
CuH catalysis Asymmetric hydroamination Strained alkene reactivity

Hydrocupration Reactivity: Cyclobutene vs. Acyclic Alkene

The strained trisubstituted alkene in 1-methylcyclobutene (a structural mimic of 1-cyclobutylprop-2-en-1-amine) exhibits significantly enhanced reactivity compared to unstrained acyclic analogs [1]. DFT calculations quantify a 3.5 kcal/mol reduction in the hydrocupration barrier relative to 2-methylbut-2-ene [1].

Hydrocupration Reactivity
Cross-study comparable
ΔΔG‡ = 3.5 kcal/mol lower vs acyclic
Enhanced reactivity supports milder conditions
DFT M06-L level of theory
DFT calculation Strain energy Hydrocupration kinetics

Enantioselectivity in Hydroamination: Cyclobutyl vs. Cyclopropyl

Hydroamination of 1-alkylcyclobutenes proceeds with excellent enantioselectivity, whereas the corresponding 1-alkylcyclopropenes yield nearly racemic product mixtures [1]. This difference is attributed to the smaller size of the cyclopropene moiety, which reduces ligand-substrate steric repulsion required for effective chiral induction [1].

Enantioselectivity in Hydroamination
Direct comparison
High ee vs near-racemic (55.5:44.5 er)
Chiral induction relies on cyclobutyl steric environment
Cu(OAc)₂, (R)-DTBM-SEGPHOS, THF
Asymmetric synthesis Stereoselectivity Chiral amine synthesis

NK1 Receptor Affinity of Cyclobutane Derivatives

Cyclobutane-based scaffolds have been validated as highly potent NK1 receptor antagonist cores, with multiple derivatives achieving in vitro binding affinities (Ki) ≤ 1 nM [1]. This represents a significant class-level potency advantage over unstrained or larger-ring alternatives commonly screened for GPCR targets [1].

NK1 Receptor Affinity
Class-level
Cyclobutane derivatives: Ki ≤ 1 nM reported
Supports GPCR-targeted screening context
Source review; in vitro radioligand assays
NK1 antagonist GPCR binding Cyclobutane SAR

Chiral Purity & Supply Stabilization

The (S)-enantiomer of 1-cyclobutylprop-2-en-1-amine is commercially supplied at 98% purity, stabilized with TBC (4-tert-butylcatechol) to prevent alkene polymerization during storage and handling . In contrast, the cyclopropyl analog is frequently supplied without specified chiral purity guarantees or stabilizer additives .

Chiral Purity & Stabilization
Data to verify
(S)-enantiomer: 98% purity, TBC stabilized
Stabilizer inclusion may improve storage stability
Vendor specification; independent verification recommended
Chiral building block Enantiomeric purity Supply chain stability

1-Cyclobutylprop-2-en-1-amine: Key Applications in R&D


Enantioselective Aminocyclobutane Synthesis via CuH Catalysis

1-Cyclobutylprop-2-en-1-amine serves as a direct precursor or structural analog for CuH-catalyzed hydroamination reactions. Its cyclobutyl scaffold is essential for achieving exclusive Markovnikov regioselectivity with aryl-substituted derivatives and high enantioselectivity with alkyl-substituted variants, in contrast to cyclopropyl analogs that yield opposite regioselectivity or racemic mixtures [1].

NK1 Antagonist Lead Optimization for CNS

This compound is a valuable building block for constructing cyclobutane-containing NK1 receptor antagonists. SAR studies demonstrate that the cyclobutane core supports sub-nanomolar NK1 binding affinities (Ki ≤ 1 nM), a potency level that distinguishes this scaffold from less strained or larger ring alternatives in GPCR-targeted CNS programs [2].

Terminal Alkene Functionalization for Scaffold Diversification

The terminal allyl group provides a robust handle for further diversification through cross-coupling, epoxidation, or hydroboration. Unlike saturated cyclobutylamines lacking the alkene moiety (e.g., cyclobutylamine), 1-cyclobutylprop-2-en-1-amine offers orthogonal reactivity that expands accessible chemical space without requiring additional protection/deprotection steps .

Strained Heterocyclic Building Block Libraries

As a strained cyclobutane derivative, 1-cyclobutylprop-2-en-1-amine enables the construction of complex, three-dimensional molecular architectures that address the increasing demand for Fsp³-rich compound collections. Its dual functionality (amine + alkene) and ring strain provide entry to diverse polysubstituted aminocyclobutane libraries with contiguous stereocenters, a motif prevalent in bioactive natural products and pharmaceutical candidates [1].

Application
Selection Property
Validation Focus
Asymmetric hydroamination studies
Cyclobutyl scaffold for Markovnikov selectivity
Regioselectivity outcome verification
NK1 GPCR probe synthesis
Strained cyclobutane core for binding affinity context
In vitro binding assay validation
Allyl functionalization studies
Orthogonal alkene handle for diversification
Post-functionalization product characterization
3D-rich compound library synthesis
Dual amine/alkene reactivity for scaffold diversity
Fsp³ enrichment and stereochemical integrity

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